2-(Ethoxymethyl)-1,3,5-trimethylbenzene
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Overview
Description
2-(Ethoxymethyl)-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted with three methyl groups and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3,5-trimethylbenzene with ethoxymethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure high purity and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ethoxymethylbenzoic acid.
Reduction: Formation of ethoxymethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-(ethoxymethyl)-1,3,5-trimethylbromobenzene.
Scientific Research Applications
2-(Ethoxymethyl)-1,3,5-trimethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity towards target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective group in organic synthesis.
2,5-Bis(ethoxymethyl)furan: Investigated for its potential as a biodiesel candidate.
Uniqueness
2-(Ethoxymethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6319-71-7 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
CKNWQGUREDOPBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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